(1R,2R)-2-[4-[(2-chloro-4,5-dimethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-[4-[(2-chloro-4,5-dimethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, a benzoyl group, and a carboxylic acid group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[4-[(2-chloro-4,5-dimethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using reagents such as benzoyl chloride and a Lewis acid catalyst.
Attachment of the Carboxylic Acid Group: This step may involve carboxylation reactions, where a suitable precursor is converted into the carboxylic acid group using carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may convert certain functional groups within the compound to their reduced forms.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions and metabolic pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, the compound could be used in the production of specialty chemicals, materials, and other high-value products. Its unique properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[4-[(2-chloro-4,5-dimethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-[4-[(2-chloro-4,5-dimethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid methyl ester
- (1R,2R)-2-[4-[(2-chloro-4,5-dimethylbenzoyl)amino]phenyl]cyclopropane-1-carboxamide
Uniqueness
Compared to similar compounds, this compound may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activity. These differences can make it more suitable for certain applications.
Properties
IUPAC Name |
(1R,2R)-2-[4-[(2-chloro-4,5-dimethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-10-7-16(17(20)8-11(10)2)18(22)21-13-5-3-12(4-6-13)14-9-15(14)19(23)24/h3-8,14-15H,9H2,1-2H3,(H,21,22)(H,23,24)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHONIVLRUBSSS-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)NC2=CC=C(C=C2)C3CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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